7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one
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Overview
Description
7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[420]octan-2-one is a bicyclic compound with a unique structure that includes a hydroxypropan-2-yl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have interesting biological activities.
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound has been studied for its antimicrobial and anticancer activities.
Uniqueness
7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[420]octan-2-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
88629-15-6 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
7-(2-hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H19NO3/c1-10(2,14)8-6-7-9(13)12-5-4-11(7,8)15-3/h7-8,14H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
DSPYPSXMMJXNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2C1(CCNC2=O)OC)O |
Origin of Product |
United States |
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